molecular formula C12H11N3O B2657136 N-(cyanomethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-3-yl)acetamide CAS No. 2094402-93-2

N-(cyanomethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-3-yl)acetamide

Cat. No.: B2657136
CAS No.: 2094402-93-2
M. Wt: 213.24
InChI Key: LHWUGRSHSRDZGR-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-3-yl)acetamide is an organic compound that features a pyridine ring, an acetamide group, and both cyanomethyl and prop-2-yn-1-yl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxaldehyde, propargylamine, and cyanomethylamine.

    Formation of Intermediate: The first step involves the condensation of 3-pyridinecarboxaldehyde with propargylamine to form an imine intermediate.

    Addition of Cyanomethylamine: The imine intermediate is then reacted with cyanomethylamine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine or the alkyne group to an alkene or alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of primary amines, alkenes, or alkanes.

    Substitution: Formation of substituted pyridine derivatives or modified acetamide compounds.

Scientific Research Applications

N-(cyanomethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyridine ring and the functional groups allows for versatile interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-2-yl)acetamide: Similar structure but with the pyridine ring at a different position.

    N-(cyanomethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)acetamide: Another positional isomer with the pyridine ring at the 4-position.

    N-(cyanomethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-3-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.

Uniqueness

N-(cyanomethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-3-yl)acetamide is unique due to its specific combination of functional groups and the position of the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

N-(cyanomethyl)-N-prop-2-ynyl-2-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-2-7-15(8-5-13)12(16)9-11-4-3-6-14-10-11/h1,3-4,6,10H,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWUGRSHSRDZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC#N)C(=O)CC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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